(+)-JQ-1

Catalog No.
S548327
CAS No.
1268524-70-4
M.F
C23H25ClN4O2S
M. Wt
457.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-JQ-1

CAS Number

1268524-70-4

Product Name

(+)-JQ-1

IUPAC Name

tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

Molecular Formula

C23H25ClN4O2S

Molecular Weight

457.0 g/mol

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1

InChI Key

DNVXATUJJDPFDM-KRWDZBQOSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(+)-JQ1; (+)-JQ-1; (+)-JQ 1; Bromodomain Inhibitor

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

The exact mass of the compound (S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is 456.13867 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(+)-JQ-1 is a highly potent, cell-permeable thienotriazolodiazepine derivative that acts as a competitive inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with primary selectivity for BRD4. By competitively binding to the acetyl-lysine recognition pocket, it rapidly displaces BET proteins from chromatin, effectively suppressing the transcription of oncogenes such as MYC. In procurement contexts, (+)-JQ-1 is recognized not only as the gold-standard in vitro epigenetic probe but also as the foundational target-engaging warhead for the synthesis of BRD4-targeted proteolysis-targeting chimeras (PROTACs). Its defined pharmacokinetic profile, characterized by rapid onset and a short half-life, makes it uniquely suited for transient mechanistic studies and degrader development, provided it is sourced with strict enantiomeric purity[1].

Substituting pure (+)-JQ-1 with racemic mixtures, its inactive enantiomer (-)-JQ-1, or structurally distinct BET inhibitors like I-BET151 introduces severe experimental and synthetic liabilities. The (-)-enantiomer completely lacks measurable affinity for BRD4, meaning racemic mixtures effectively halve the active concentration and introduce off-target noise. Furthermore, while (+)-JQ-1 is highly soluble in neat DMSO, it requires precise multi-component co-solvent formulations (such as DMSO/PEG300/Tween-80) to prevent precipitation during in vivo administration. Attempting to substitute (+)-JQ-1 with clinical-stage analogs (e.g., I-BET762) in PROTAC synthesis workflows also fails, as (+)-JQ-1 possesses extensively validated structure-activity relationship (SAR) data for linker attachment, which generic alternatives lack[1].

Enantiomeric Specificity and Target Affinity

The biological activity of JQ-1 is strictly stereospecific. (+)-JQ-1 binds to the first and second bromodomains of BRD4 with IC50 values of 77 nM and 33 nM, respectively. In stark contrast, the (-)-JQ-1 enantiomer exhibits no measurable binding affinity for BET bromodomains and fails to induce squamous differentiation or suppress MYC expression[1].

Evidence DimensionBRD4(1) Binding Affinity (IC50)
Target Compound Data(+)-JQ-1: 77 nM
Comparator Or Baseline(-)-JQ-1: Inactive (No measurable affinity)
Quantified DifferenceAbsolute functional divergence (active vs. inactive)
ConditionsIn vitro biochemical binding assay (AlphaScreen)

Procurement of the strictly pure (+)-enantiomer is mandatory to ensure target engagement and avoid the confounding off-target effects present in cheaper racemic mixtures.

PROTAC Precursor Suitability and Warhead Efficacy

(+)-JQ-1, particularly in its carboxylic acid functionalized form, serves as the premier warhead for BRD4 PROTAC development. When conjugated to E3 ligase ligands (e.g., VHL or Cereblon), (+)-JQ-1-derived PROTACs achieve picomolar degradation efficacy, with DC50 values reaching as low as 30 pM in RS4;11 leukemia cells. Alternative BET inhibitors often lack the established linker-attachment chemistry required to maintain this ultra-high potency without disrupting the acetyl-lysine binding pocket [1].

Evidence DimensionPROTAC Degradation Efficacy (DC50)
Target Compound Data(+)-JQ-1 derived PROTACs: ~30 pM to 430 nM
Comparator Or BaselineNon-optimized BET inhibitor degraders: Often >10-100 nM or synthetically incompatible
Quantified DifferenceOrders of magnitude improvement in degradation efficiency due to validated SAR
ConditionsCell-based BRD4 degradation assays (e.g., RS4;11 cell lines)

Buyers synthesizing targeted protein degraders should select (+)-JQ-1 to leverage its highly validated linker compatibility and proven picomolar downstream efficacy.

In Vivo Formulation Compatibility and Bioavailability

While (+)-JQ-1 exhibits high solubility in neat DMSO (≥45 mg/mL), its in vivo application requires specific formulation to prevent precipitation. When formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, (+)-JQ-1 maintains a stable solubility of ≥2.5 mg/mL. This specific formulation enables excellent oral bioavailability (F=49%) and high drug exposure (AUC=2090 hr*ng/mL), overcoming the poor aqueous solubility that hinders unformulated generic administration .

Evidence DimensionOral Bioavailability and Solubility
Target Compound DataFormulated (+)-JQ-1 (DMSO/PEG/Tween/Saline): F=49%, Solubility ≥2.5 mg/mL
Comparator Or BaselineUnformulated (+)-JQ-1 in aqueous buffer: Insoluble / precipitates
Quantified DifferenceTransition from unusable in vivo to 49% oral bioavailability
ConditionsPharmacokinetic profiling in rodent models (10 mg/kg oral dosing)

Procurement teams must ensure that (+)-JQ-1 is paired with the correct excipients, as its in vivo utility is entirely dependent on established co-solvent formulations.

Pharmacokinetic Profile for Transient Epigenetic Modulation

Compared to clinical-stage BET inhibitors designed for sustained exposure, (+)-JQ-1 possesses a notably short in vivo half-life of approximately 1 hour. While this limits its direct clinical utility, it establishes (+)-JQ-1 as the superior in vitro and in vivo chemical probe for transient epigenetic modulation, allowing researchers to study rapid transcriptional repression (e.g., MYC downregulation) and subsequent recovery upon drug clearance, a dynamic difficult to achieve with longer-acting analogs like I-BET151 .

Evidence DimensionIn Vivo Half-Life (T1/2)
Target Compound Data(+)-JQ-1: ~1 hour
Comparator Or BaselineClinical-stage BET inhibitors: Often >6-12 hours
Quantified DifferenceSignificantly faster clearance rate
ConditionsIntravenous dosing (5 mg/kg) in pharmacokinetic models

(+)-JQ-1 should be selected over clinical analogs when experimental designs require rapid onset, precise temporal control, and fast clearance of BRD4 inhibition.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Directly following from its validated linker compatibility and picomolar degradation efficacy, (+)-JQ-1 (and its carboxylic acid derivative) is the optimal warhead for synthesizing BRD4 degraders. It is routinely conjugated with CRBN or VHL E3 ligase ligands to develop novel therapeutics for hematological malignancies and solid tumors [1].

Transient Epigenetic Modulation in In Vitro Cancer Models

Due to its short half-life and high enantiomeric specificity, (+)-JQ-1 is the gold-standard probe for acute transcriptional suppression assays. It is used to rapidly displace BRD4 from chromatin, allowing researchers to map the immediate downstream effects on MYC and other oncogenes without the confounding effects of prolonged drug exposure [2].

In Vivo Xenograft Studies Requiring High Bioavailability

When prepared in validated multi-component formulations (e.g., DMSO/PEG300/Tween-80), (+)-JQ-1 achieves the high oral bioavailability (49%) necessary for systemic in vivo testing. It is the preferred compound for evaluating the physiological impact of BET inhibition in patient-derived xenograft (PDX) models of NUT midline carcinoma and acute myeloid leukemia .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

6

Exact Mass

456.1386749 Da

Monoisotopic Mass

456.1386749 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1MRH0IMX0W

Dates

Last modified: 08-15-2023
1: Garcia PL, Miller AL, Kreitzburg KM, Council LN, Gamblin TL, Christein JD, Heslin MJ, Arnoletti JP, Richardson JH, Chen D, Hanna CA, Cramer SL, Yang ES, Qi J, Bradner JE, Yoon KJ. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models. Oncogene. 2015 May 11. doi: 10.1038/onc.2015.126. [Epub ahead of print] PubMed PMID: 25961927.
2: Wang Y, Ma LM, Wang XZ, Wang T. [Mechanism of Notch1 Pathway in SUP-B15 Cell Apoptosis Induced by JQ1]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2015 Apr;23(2):364-8. doi: 10.7534/j.issn.1009-2137.2015.02.013. Chinese. PubMed PMID: 25948186.
3: Fowler T, Ghatak P, Price DH, Conaway R, Conaway J, Chiang CM, Bradner JE, Shilatifard A, Roy AL. Correction: Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells. PLoS One. 2015 Apr 22;10(4):e0126328. doi: 10.1371/journal.pone.0126328. eCollection 2015. PubMed PMID: 25902070; PubMed Central PMCID: PMC4406619.
4: Jung KH, Das A, Chai JC, Kim SH, Morya N, Park KS, Lee YS, Chai YG. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells. J Neuroinflammation. 2015 Feb 24;12(1):36. doi: 10.1186/s12974-015-0260-5. PubMed PMID: 25890327; PubMed Central PMCID: PMC4359438.
5: Kumar K, Raza SS, Knab LM, Chow CR, Kwok B, Bentrem DJ, Popovic R, Ebine K, Licht JD, Munshi HG. GLI2-dependent c-MYC upregulation mediates resistance of pancreatic cancer cells to the BET bromodomain inhibitor JQ1. Sci Rep. 2015 Mar 25;5:9489. doi: 10.1038/srep09489. PubMed PMID: 25807524.
6: Qiu H, Jackson AL, Kilgore JE, Zhong Y, Chan LL, Gehrig PA, Zhou C, Bae-Jump VL. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer. Oncotarget. 2015 Mar 30;6(9):6915-30. PubMed PMID: 25762632.
7: Toniolo PA, Liu S, Yeh JE, Moraes-Vieira PM, Walker SR, Vafaizadeh V, Barbuto JA, Frank DA. Inhibiting STAT5 by the BET bromodomain inhibitor JQ1 disrupts human dendritic cell maturation. J Immunol. 2015 Apr 1;194(7):3180-90. doi: 10.4049/jimmunol.1401635. Epub 2015 Feb 27. PubMed PMID: 25725100; PubMed Central PMCID: PMC4369449.
8: Ghurye RR, Stewart HJ, Chevassut TJ. Bromodomain inhibition by JQ1 suppresses lipopolysaccharide-stimulated interleukin-6 secretion in multiple myeloma cells. Cytokine. 2015 Feb;71(2):415-7. doi: 10.1016/j.cyto.2014.11.013. Epub 2014 Dec 4. PubMed PMID: 25482841.
9: Horne GA, Stewart HJ, Dickson J, Knapp S, Ramsahoye B, Chevassut T. Nanog requires BRD4 to maintain murine embryonic stem cell pluripotency and is suppressed by bromodomain inhibitor JQ1 together with Lefty1. Stem Cells Dev. 2015 Apr 1;24(7):879-91. doi: 10.1089/scd.2014.0302. Epub 2014 Dec 17. PubMed PMID: 25393219; PubMed Central PMCID: PMC4367495.
10: Hogg SJ, Johnstone RW, Shortt J. Letter to the Editor, "BET inhibitor JQ1 blocks inflammation and bone destruction". J Dent Res. 2015 Jan;94(1):229. doi: 10.1177/0022034514557673. Epub 2014 Nov 11. PubMed PMID: 25389001.

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